N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-N-methyl-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O5S/c1-31(15-7-12-28(34)33-18-16-32(17-19-33)21-22-8-3-2-4-9-22)39(37,38)23-13-14-26-27(20-23)30(36)25-11-6-5-10-24(25)29(26)35/h2-6,8-11,13-14,20H,7,12,15-19,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFAVVSTWITDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps. One common approach is the reductive amination of a precursor compound with benzylpiperazine. This reaction is often carried out using sodium cyanoborohydride in methanol as the reducing agent . The intermediate products are then subjected to further reactions to introduce the anthracene sulfonamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. It is known to act on serotonergic and dopaminergic receptor systems, similar to other benzylpiperazine derivatives . This interaction increases the concentration of neurotransmitters in the extracellular space, leading to various pharmacological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related anthraquinone-sulfonamide derivatives reported in the literature. Key differences in substituents, synthetic routes, and physical properties are highlighted.
Structural Comparison
Key Observations :
- The target compound’s 4-benzylpiperazine group distinguishes it from analogs with pyrimidine (5l) or simple sulfonamide substituents (6i, 6h). Piperazine derivatives are known to enhance solubility and modulate receptor binding .
- Unlike thiourea-linked analogs (5l, 5m), the target compound uses a 4-oxobutyl chain , which may influence conformational flexibility and pharmacokinetics.
Critical Differences :
- The 4-oxobutyl-piperazine linker in the target compound requires multi-step synthesis, including oxobutyl chain formation and piperazine benzylation, whereas simpler analogs (e.g., 6c, 6d) use commercially available anilines.
- N-Methylation of the sulfonamide group may involve additional steps, such as reductive alkylation .
Physical Properties
Melting points and spectroscopic data provide insights into crystallinity and structural validation:
Analysis :
- The target compound’s melting point is anticipated to fall between 270–340°C, based on analogs with similar bulkiness (e.g., 6i: 273°C; 6c: 341°C).
- The benzylpiperazine group would introduce additional complexity in NMR spectra, including split peaks for piperazine CH2 and benzyl aromatic protons.
Functional and Theoretical Insights
While biological data are absent, computational studies on related compounds suggest:
- Anthraquinone-sulfonamides exhibit strong electron-withdrawing properties due to the 9,10-dioxo group, influencing redox behavior and binding interactions .
- Density-functional theory (DFT) calculations on analogs (e.g., 6a-6k) could predict the target compound’s electronic structure and reactivity .
Biological Activity
N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₃₀H₃₁N₃O₅S
- Molecular Weight : 545.7 g/mol
- CAS Number : 923172-18-3
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide group in this compound suggests potential antibacterial effects similar to those observed in other sulfonamides. Studies have shown that sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects rather than bactericidal ones .
Cytotoxicity and Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various anthracene derivatives, including compounds similar to the target compound. For instance, anthracene derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific structure of this compound may enhance its efficacy against certain cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Folate Synthesis : Similar to other sulfonamides, this compound likely interferes with folate synthesis by inhibiting dihydropteroate synthase, leading to impaired nucleic acid synthesis in bacteria .
- Induction of Apoptosis : In cancer studies, compounds with anthracene cores have been shown to induce apoptosis via the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases .
- Cell Cycle Arrest : Some studies indicate that anthracene derivatives can cause cell cycle arrest at various phases, particularly G1 or G2/M phases, thereby preventing cancer cell proliferation .
Case Studies
A few notable case studies involving similar compounds include:
- Study on Sulfonamide Derivatives : A comprehensive review highlighted the antibacterial efficacy of various sulfonamide derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The study emphasized structural modifications that enhance antimicrobial potency .
- Anthracene Derivative Research : Research focusing on anthracene derivatives demonstrated their potential in treating various cancers through mechanisms involving apoptosis and cell cycle modulation. This suggests that this compound may exhibit similar properties .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including sulfonamide coupling, piperazine alkylation, and anthraquinone functionalization. Key steps include:
- Sulfonamide Formation : Reacting 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride with a primary amine (e.g., 4-(4-benzylpiperazin-1-yl)-4-oxobutyl-N-methylamine) in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
- Piperazine Alkylation : Optimize stoichiometry of benzylpiperazine derivatives (1.2–1.5 equivalents) to minimize side products .
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., from chloroform/methanol) to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve signals for the benzylpiperazine (δ 2.5–3.5 ppm, multiplet), anthraquinone (δ 7.8–8.3 ppm, aromatic), and sulfonamide groups (δ 3.1 ppm, singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₃₄H₃₃N₃O₅S: 612.2151) .
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How do structural modifications in the piperazine or anthraquinone moieties influence the compound’s binding affinity to dopamine receptors?
- Piperazine Modifications : Replacing the benzyl group with 2,3-dichlorophenyl (as in structurally related compounds) increases D3 receptor selectivity (Ki = 2.1 nM vs. 14 nM for D2) due to enhanced hydrophobic interactions .
- Anthraquinone Substitutions : Introducing electron-withdrawing groups (e.g., nitro at position 4) reduces π-π stacking with receptor aromatic residues, decreasing affinity by ~50% .
- Methodological Insight : Use radioligand binding assays (³H-spiperone for D2/D3) with HEK-293 cells expressing human receptors. Analyze data via nonlinear regression (GraphPad Prism) to calculate Ki values .
Q. What are the key challenges in designing in vivo studies to evaluate the pharmacokinetics of this compound?
- Metabolic Stability : The anthraquinone moiety is prone to hepatic reduction (e.g., CYP3A4-mediated), producing inactive metabolites. Pre-treat with 1-aminobenzotriazole (CYP inhibitor) in rodent models to assess intrinsic clearance .
- Blood-Brain Barrier Penetration : LogP values >3.5 (calculated via ChemAxon) suggest moderate penetration, but efflux by P-glycoprotein may limit CNS bioavailability. Use MDCK-MDR1 monolayers to measure permeability (Papp <5 × 10⁻⁶ cm/s indicates poor penetration) .
- Dosing Regimen : For acute toxicity studies, administer intraperitoneally (5–50 mg/kg) in Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS at 0.5, 2, 6, and 24 hours post-dose .
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Solubility Conflicts : Reported aqueous solubility varies (2–10 µg/mL at pH 7.4). Use shake-flask method with UV quantification (λ = 320 nm for anthraquinone) under controlled pH and ionic strength .
- Stability in DMSO : While 10 mM stock solutions are stable at -20°C for 1 month, repeated freeze-thaw cycles degrade the compound. Confirm stability via LC-MS after 3 cycles .
Methodological Considerations for Data Interpretation
- QSAR Modeling : Use Gaussian 09 to optimize geometries at the B3LYP/6-31G(d) level. Calculate descriptors (e.g., polar surface area, H-bond donors) to correlate with receptor binding data .
- Crystallography : For resolving structural ambiguities, grow single crystals via vapor diffusion (acetonitrile/water) and collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
